N-(2-carbamothioylethyl)-N-ethylacetamide
Description
N-(2-Carbamothioylethyl)-N-ethylacetamide (CAS: Not explicitly provided; commercial reference: 3D-ABC15173 ) is a sulfur-containing acetamide derivative. Its structure features an ethylacetamide backbone modified with a carbamothioyl (-C(=S)NH₂) group at the β-position of the ethyl chain. This compound is utilized as a synthetic building block in organic and medicinal chemistry, particularly for introducing thioamide or sulfur-based functionalities into target molecules .
Properties
IUPAC Name |
N-(3-amino-3-sulfanylidenepropyl)-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2OS/c1-3-9(6(2)10)5-4-7(8)11/h3-5H2,1-2H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDWTPNMTGOXTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=S)N)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-carbamothioylethyl)-N-ethylacetamide is a compound of interest due to its potential biological activities, particularly in the context of toxicology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.
- IUPAC Name : this compound
- Chemical Formula : C₅H₁₃N₃OS
- Molecular Weight : 145.25 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
This compound exhibits biological activity primarily through its interaction with various biochemical pathways. The compound is suspected to influence:
- Cholinergic Pathways : Similar to other carbamate compounds, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine at synapses. This can result in overstimulation of cholinergic receptors, causing symptoms associated with cholinergic toxicity.
- Oxidative Stress : Exposure to this compound may induce oxidative stress by increasing the production of reactive oxygen species (ROS), which can damage cellular components and lead to apoptosis.
- Nrf2 Pathway Activation : Recent studies suggest that carbamate compounds can affect the Nrf2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress. The activation or inhibition of this pathway can significantly influence the biological effects observed with this compound.
Toxicological Effects
The toxicological profile of this compound has not been extensively studied; however, parallels can be drawn from related compounds:
| Compound | Toxicity Observed | Mechanism |
|---|---|---|
| Carbaryl | Increased acetylcholine levels | Acetylcholinesterase inhibition |
| Bendiocarb | Hemorrhagic effects on liver | Cholinergic overstimulation |
| Aminocarb | Testicular weight decrease | Endocrine disruption via cholinergic pathways |
Case Studies
-
Case Study on Carbamate Toxicity :
A study examined the effects of carbamate exposure in humans and animals, highlighting symptoms such as nausea, vomiting, and muscle contractions due to elevated acetylcholine levels. This study provides insights into the potential effects of this compound based on its structural similarities to other carbamate compounds . -
Oxidative Stress Induction :
Research has shown that certain carbamate compounds increase oxidative stress markers in animal models, leading to cellular damage and inflammation. Understanding these mechanisms is crucial for predicting the biological activity of this compound .
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Variations
The compound is compared to analogs with modifications in substituents, chain length, and functional groups (Table 1).
Table 1: Structural Comparison of N-(2-Carbamothioylethyl)-N-ethylacetamide and Analogs
Physicochemical Properties
Spectral Data:
- Styryl Analogs :
- N-Ethylacetamide : Hydrolyzes faster than aromatic amides (e.g., benzamides) due to higher polarity of the C=O bond .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
